

Application Note: Precision Quantitation of PCB 118 in Biological Matrices

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Compound of Interest

Compound Name: 2,3,4,4',5-Pentachlorobiphenyl

CAS No.: 74472-37-0

Cat. No.: B1213740

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Executive Summary

PCB 118 (2,3',4,4',5-Pentachlorobiphenyl) is a mono-ortho substituted congener with dioxin-like toxicity (WHO 2005 TEF: 0.00003). Unlike non-dioxin-like PCBs, its planar configuration allows it to bind to the Aryl hydrocarbon Receptor (AhR), necessitating ultra-trace detection limits (pg/g) in biological samples.

This guide provides a validated workflow for the extraction, cleanup, and quantitation of PCB 118 in human serum and adipose tissue. It contrasts the high-throughput GC-MS/MS (Triple Quadrupole) approach against the reference EPA Method 1668C (GC-HRMS) standard, addressing the critical challenge of separating PCB 118 from interfering congeners (e.g., PCB 106, PCB 123).

Biological Relevance & Analytical Challenges

The Toxicity Factor

Accurate separation of PCB 118 is not merely an analytical preference; it is a toxicological requirement.

- Mechanism: Mono-ortho substitution allows rotation into a planar conformation, mimicking 2,3,7,8-TCDD.

- Interference Risk: Co-elution with non-dioxin-like congeners (e.g., PCB 149 or PCB 106) leads to a gross overestimation of Toxic Equivalency (TEQ) values.

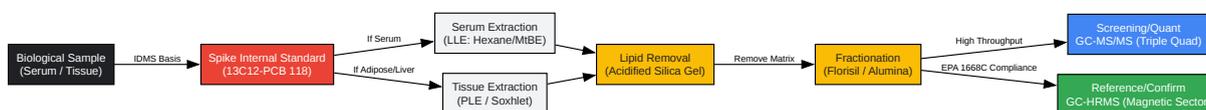
Matrix Interferences

Biological samples present unique challenges compared to environmental matrices:

- Serum: High protein content requires denaturation before extraction.
- Adipose/Liver: High lipid content (>90% in adipose) suppresses MS ionization and degrades column performance. Acidic digestion is the preferred cleanup route over GPC for trace analysis.

Analytical Workflow Logic

The following diagram illustrates the decision tree for sample preparation and instrumental analysis.



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Figure 1: Integrated workflow for PCB 118 analysis using Isotope Dilution Mass Spectrometry (IDMS).

Detailed Protocols

Internal Standard Spiking (Crucial Step)

Principle: Isotope Dilution.[1] Before any solvent is added, spike the sample with

-labeled PCB 118. This corrects for:

- Extraction inefficiencies.[1]

- Losses during lipid removal (acid wash).
- Matrix-induced ion suppression in the MS source.

Extraction Protocols

Protocol A: Human Serum (Liquid-Liquid Extraction)

Target Volume: 1–2 mL Serum

- Denaturation: Add 1 mL of Formic Acid or 2 mL of Ethanol to 2 mL of serum. Vortex for 30s to break protein-lipid bonds.
- Extraction: Add 6 mL of Hexane:MtBE (1:1 v/v).
- Agitation: Rotate/shake for 15 minutes.
- Separation: Centrifuge at 2000 rpm for 5 minutes. Transfer the organic (top) layer to a clean tube.
- Repeat: Repeat extraction twice more. Combine organic extracts.
- Drying: Pass through anhydrous Sodium Sulfate ().

Protocol B: Adipose Tissue (Pressurized Liquid Extraction - PLE)

Target Mass: 0.5–2.0 g Tissue

- Homogenization: Mix tissue with Hydromatrix or Diatomaceous Earth to create a free-flowing powder.
- Cell Loading: Load into PLE cell (e.g., ASE 350).
- Solvent: Hexane:Dichloromethane (1:1).
- Conditions: 100°C, 1500 psi, 2 static cycles (5 min each).

- Lipid Determination: Take 10% of the extract for gravimetric lipid determination (essential for reporting ng/g lipid weight).

Cleanup: The "Acid Silica" Method

Why? Sulfuric acid destroys lipids immediately but leaves the chemically stable PCB backbone untouched.

- Preparation: Prepare 44% Acid Silica (44g conc. + 66g Silica Gel).
- Column: Pack a glass column with:
 - Top: 1g
 - Middle: 4g Acid Silica
 - Bottom: 1g Neutral Silica
- Elution: Load extract and elute with 50 mL Hexane.
- Result: Lipids are burned (black band remains on column); PCBs elute in Hexane.

Instrumental Analysis: Separation & Detection Column Selection Strategy

Separating PCB 118 from PCB 106 and PCB 123 is the primary chromatographic challenge.

Column Phase	Type	PCB 118 Resolution Status	Recommendation
DB-5ms / HP-5ms	5% Phenyl	Risk: Partial co-elution with PCB 106 if ramp is too fast.	Standard: Good for general screening if optimized.
HT-8 / DB-XLB	8% Phenyl / Low Bleed	Excellent: Better separation of 118/106 pair.	Preferred: For confirmatory analysis.
SPB-Octyl	Octyl phase	Unique: Elutes by shape (ortho-substitution).	Specialist: Best for separating non-ortho/mono-ortho PCBs.

Detection Methods Comparison

Option A: GC-MS/MS (Triple Quadrupole)[2]

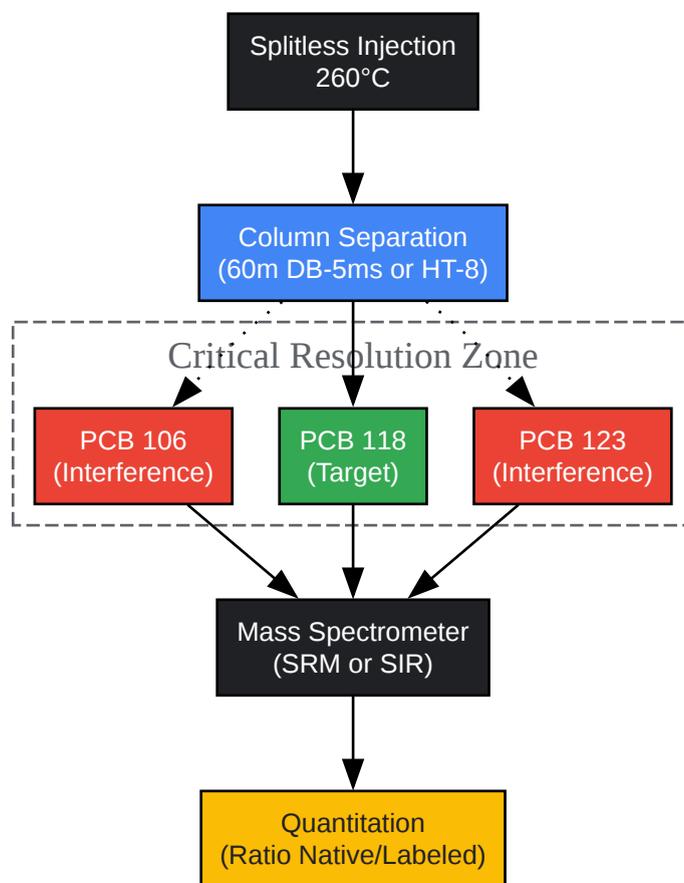
- Mode: SRM (Selected Reaction Monitoring).[2]
- Precursor Ion: m/z 325.8 (Native Pentachlorobiphenyl).
- Product Ions: m/z 255.9 (Loss of) and m/z 290.9 (Loss of).
- Advantages: Lower cost, high throughput, linear range .
- Limit of Quantitation (LOQ): ~2–5 pg/g.

Option B: GC-HRMS (Magnetic Sector) - EPA 1668C

- Mode: SIM (Selected Ion Monitoring) at >10,000 resolution.

- Advantages: Ultimate sensitivity, eliminates isobaric interferences from pesticides (e.g., DDE).
- Limit of Quantitation (LOQ): ~0.5 pg/g.

Instrumental Workflow Diagram



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Figure 2: Chromatographic separation logic.[3][4][5] Note that on a standard 5% phenyl column, PCB 118 elutes between 106 and 123; temperature programming must be slow (2°C/min) in this region.

Quality Assurance (Self-Validating System)

To ensure Trustworthiness and Integrity, every batch must include:

- Method Blank: Must be < 1/3 of the LOQ. (Crucial as PCBs are ubiquitous in lab dust).

- Ongoing Precision and Recovery (OPR): Spike native PCB 118 into a clean matrix. Recovery must be 70–130%.
- Labeled Compound Recovery: The

-PCB 118 recovery must be 25–150%. If <25%, ion suppression or extraction loss is too high; repeat analysis.
- Ion Ratio: The ratio of the two transition ions (MS/MS) or isotope masses (HRMS) must be within $\pm 15\%$ of theoretical values.

References

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